

# Section 1: Core Compound Identity and Physicochemical Profile

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## Compound of Interest

Compound Name: 2-Methoxypyridin-3-amine

Cat. No.: B1301888

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**2-Methoxypyridin-3-amine**, also known as 3-Amino-2-methoxypyridine, is a substituted pyridine derivative.<sup>[1][2]</sup> Its structure, featuring a primary aromatic amine and a methoxy group ortho to each other on a pyridine scaffold, imparts a unique combination of electronic and steric properties that make it a valuable intermediate in organic synthesis.<sup>[3]</sup>

## Compound Identification

A clear identification is paramount for regulatory compliance and accurate experimental design.

Identifier	Value
Chemical Name	2-Methoxypyridin-3-amine
CAS Number	20265-38-7 <sup>[1][3][4]</sup>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sup>[1][3]</sup>
Molecular Weight	124.14 g/mol <sup>[1][3][5]</sup>
Synonyms	3-Amino-2-methoxypyridine, 2-Methoxy-3-pyridinamine <sup>[1][2]</sup>
InChIKey	YXFAOWYMDGUFIQ-UHFFFAOYSA-N <sup>[1][2]</sup>

## Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. **2-Methoxypyridin-3-amine** is typically a reddish-brown solid at room temperature.[3]

Property	Value	Source
Appearance	Reddish brown solid	[3]
Melting Point	69 °C	[1]
Boiling Point	116-118 °C; 118°C/13mmHg	[1][3]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[1]
Flash Point	99.3 ± 21.8 °C	[1]
Vapor Pressure	0.0377 mmHg at 25°C	[1]
LogP (XLogP3)	0.5	[1][5]

## Section 2: Hazard Analysis and Laboratory Safety Protocols

A thorough understanding of the hazards associated with **2-Methoxypyridin-3-amine** is the foundation of its safe utilization. This chemical is classified as hazardous under the Globally Harmonized System (GHS).[6]

### GHS Classification and Precautionary Measures

The primary hazards are acute toxicity, skin irritation, and serious eye irritation.[1][7]

Category	Details
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning[1]
Hazard Statements	H302: Harmful if swallowed.[1][7] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][7] H319: Causes serious eye irritation.[1][7] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1]
Key Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

## Protocol for Safe Handling and Storage

### Handling:

- Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6]
- Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[1][6] A face shield may be required for splash-prone operations.
- Contamination Avoidance: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols during handling.[1] After handling, wash hands and any exposed skin thoroughly.[6]

#### Storage:

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Recommended storage temperature is 4°C, protected from light.[8]
- Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and reducing agents.[6][9]

## Emergency and First-Aid Procedures

Rapid and appropriate response is critical in the event of an exposure.

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][7] If feeling unwell, call a POISON CENTER or doctor.[1]
- Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical attention.[1]
- Eye Contact: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention.[6]
- Ingestion: Rinse mouth.[1] Call a POISON CENTER or doctor if you feel unwell.[6][7] Do not induce vomiting.

## Section 3: Chemical Reactivity and Synthetic Pathways

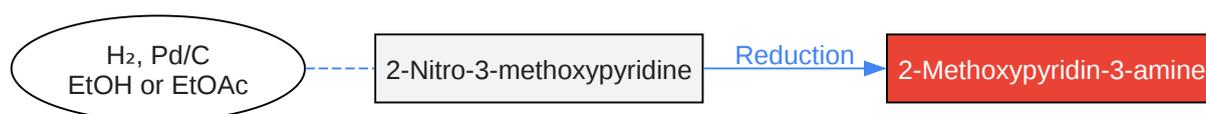
The utility of **2-Methoxypyridin-3-amine** in drug discovery stems from the versatile reactivity of its functional groups. The interplay between the nucleophilic amine, the electron-donating methoxy group, and the electron-deficient pyridine ring governs its chemical behavior.

### Plausible Synthetic Route

A common and efficient method for the synthesis of aminopyridines involves the reduction of a corresponding nitropyridine. This pathway is highly advantageous as nitropyridine precursors are often readily accessible.

## Protocol 1: Synthesis via Reduction of 2-Nitro-3-methoxypyridine[10]

- Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-3-methoxypyridine in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).
- Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.
- Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H<sub>2</sub>) and maintain a positive pressure (typically balloon pressure or slightly higher) of H<sub>2</sub>.
- Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude **2-Methoxypyridin-3-amine**, which can be purified further by recrystallization or column chromatography if necessary.



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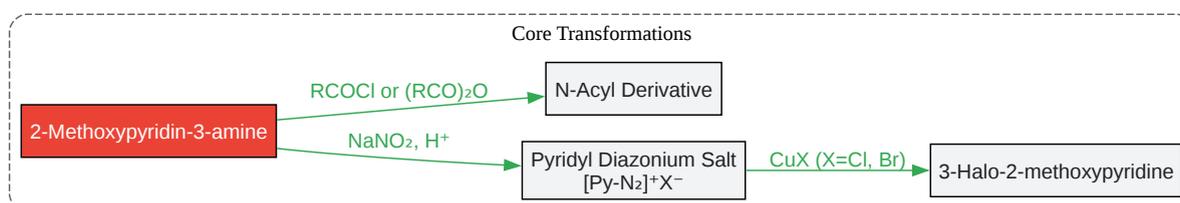
Caption: Plausible synthesis of **2-Methoxypyridin-3-amine** via catalytic hydrogenation.

## Key Chemical Transformations

The primary amine at the 3-position is a versatile functional handle for building molecular complexity.

Diazotization and Sandmeyer-Type Reactions: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO<sub>2</sub> and a strong acid).[3]

This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles (e.g., halides, cyanide) in Sandmeyer-type reactions, enabling extensive functionalization of the pyridine core.[10][11]



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Caption: Key reactions of **2-Methoxypyridin-3-amine** at the 3-amino position.

**N-Acylation and Sulfonylation:** The amine readily undergoes acylation with acid chlorides or anhydrides to form amides, or reacts with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in medicinal chemistry for modifying properties like solubility, stability, and receptor binding affinity. For instance, sulfonamide methoxypyridine derivatives have been explored as PI3K/mTOR dual inhibitors.[12]

## Section 4: Applications in Drug Discovery and Development

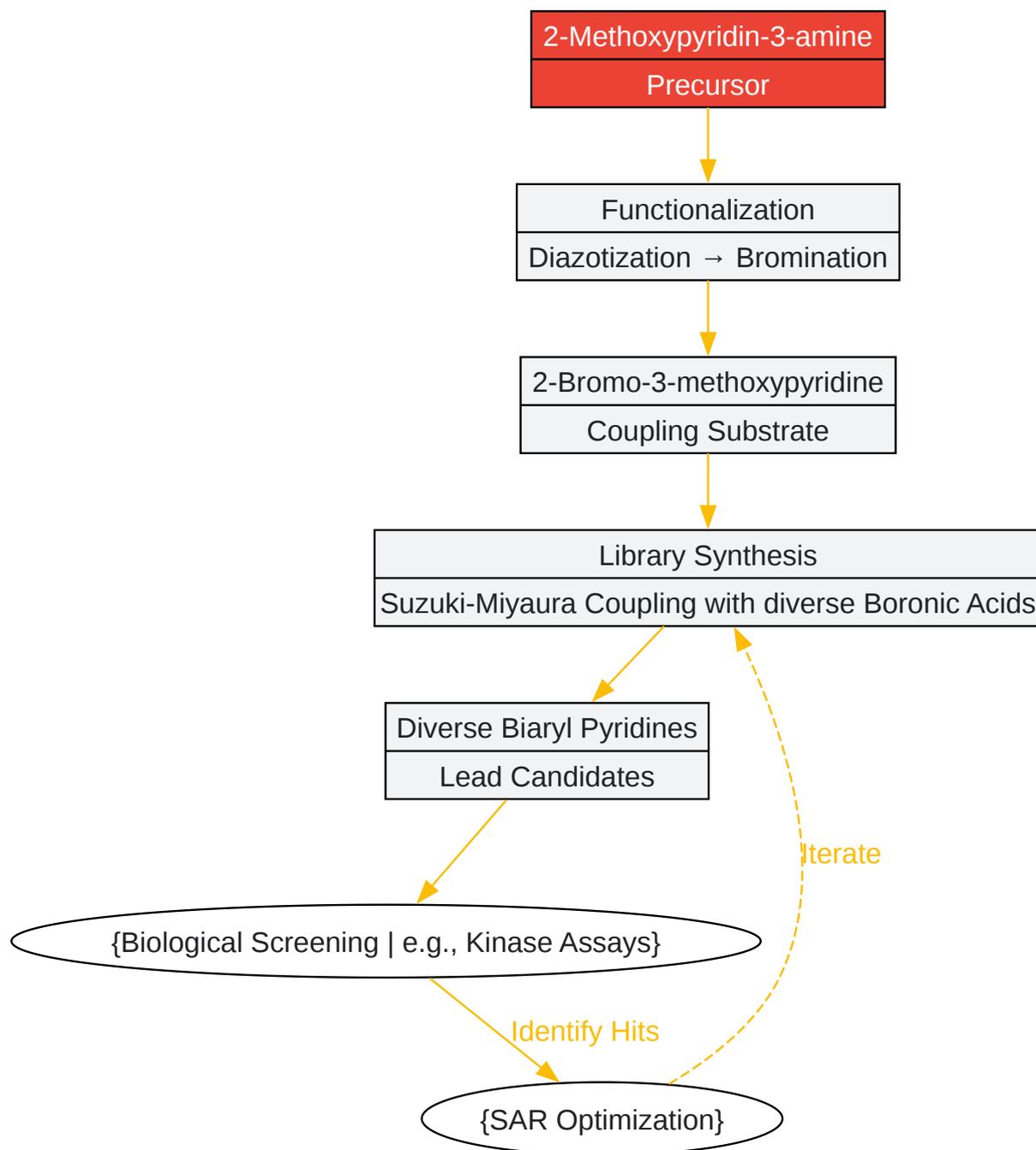
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. **2-Methoxypyridin-3-amine** serves as a key building block for accessing novel chemical matter targeting various disease areas.

### Role as a Synthetic Scaffold

The unique arrangement of its functional groups allows it to participate in powerful cross-coupling reactions, which are cornerstones of modern drug discovery. The ability to convert the amine to a halide (via diazotization) creates an excellent substrate for palladium-catalyzed

reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[10] This enables the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[10]

For example, arylpyridin-2-yl guanidine derivatives, synthesized using Suzuki-Miyaura reactions with precursors like 2-methoxy-pyridin-3-ylboronic acid, have been evaluated as novel MSK1 inhibitors for applications in asthma models.[13]



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Caption: Workflow for using **2-Methoxypyridin-3-amine** in library synthesis for drug discovery.

## Molecular Interactions and Pharmacological Relevance

The structural features of this molecule are well-suited for interacting with biological targets:

- **Pyridine Nitrogen:** Can act as a hydrogen bond acceptor.
- **Amino Group:** Serves as a hydrogen bond donor and can be a key anchoring point in a protein's active site.
- **Methoxy Group:** Can engage in hydrophobic interactions or act as a weak hydrogen bond acceptor. Its steric bulk can also influence the conformation of adjacent groups.

This combination of features has been exploited in the design of inhibitors for enzymes like PI3K/mTOR, where substituted aminopyridines can effectively occupy the ATP-binding pocket and form crucial hydrogen bond interactions.[\[10\]](#)[\[12\]](#)

## Section 5: Toxicological and Environmental Profile

While detailed ecotoxicological data is not readily available, the GHS classification provides the primary toxicological assessment.

- **Human Health:** The compound is classified as harmful via oral, dermal, and inhalation routes and is an irritant to the skin, eyes, and respiratory system.[\[1\]](#)[\[6\]](#) The carcinogenic and mutagenic properties have not been thoroughly investigated.[\[14\]](#) As a standard precaution for research chemicals, it should be treated as potentially hazardous until proven otherwise.
- **Environmental Fate:** Information on the environmental fate and ecotoxicity is limited. As a best practice, prevent release into the environment.[\[15\]](#) Dispose of the chemical and its container through a licensed waste disposal contractor in accordance with local, regional, and national regulations.[\[1\]](#)

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